molecular formula C14H11ClINO B3713192 N-(2-chlorobenzyl)-2-iodobenzamide CAS No. 6236-15-3

N-(2-chlorobenzyl)-2-iodobenzamide

Cat. No.: B3713192
CAS No.: 6236-15-3
M. Wt: 371.60 g/mol
InChI Key: JVEXCXWALFCCOY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-iodobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It consists of a benzamide core substituted with a 2-chlorobenzyl group and an iodine atom at the 2-position of the benzamide ring. This compound is known for its potential antimicrobial and antitumor properties, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2-chlorobenzylamine.

    Amide Formation: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 2-chlorobenzylamine to form this compound.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under reflux conditions. The presence of a base like triethylamine (TEA) can facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in the Suzuki-Miyaura coupling, the product would be a biaryl compound with the iodine replaced by the desired substituent.

Scientific Research Applications

N-(2-chlorobenzyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-iodobenzamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . By inhibiting this enzyme, the compound disrupts essential metabolic processes in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Uniqueness: N-(2-chlorobenzyl)-2-iodobenzamide is unique due to the presence of both chlorine and iodine substituents, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit DXS sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c15-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEXCXWALFCCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361877
Record name ST51018223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6236-15-3
Record name ST51018223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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